N-(2,3-dimethylquinoxalin-6-yl)dibenzo[b,d]furan-2-sulfonamide
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Overview
Description
N-(2,3-dimethylquinoxalin-6-yl)dibenzo[b,d]furan-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a quinoxaline moiety and a dibenzo[b,d]furan sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylquinoxalin-6-yl)dibenzo[b,d]furan-2-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline and dibenzo[b,d]furan intermediates. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, followed by methylation. The dibenzo[b,d]furan sulfonamide can be prepared by sulfonation of dibenzo[b,d]furan, followed by amination with the quinoxaline derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylquinoxalin-6-yl)dibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(2,3-dimethylquinoxalin-6-yl)dibenzo[b,d]furan-2-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a pharmaceutical intermediate or as a probe in biochemical studies.
Medicine: Its unique structure could be explored for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which N-(2,3-dimethylquinoxalin-6-yl)dibenzo[b,d]furan-2-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The quinoxaline moiety can interact with nucleophilic sites, while the sulfonamide group can form hydrogen bonds with specific amino acid residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: A simpler structure without the quinoxaline and sulfonamide groups.
Dibenzo[b,d]thiophene: Similar to dibenzo[b,d]furan but with a sulfur atom replacing one of the oxygen atoms.
Quinoxaline derivatives: Compounds with similar quinoxaline structures but different substituents.
Uniqueness
N-(2,3-dimethylquinoxalin-6-yl)dibenzo[b,d]furan-2-sulfonamide is unique due to its combination of a quinoxaline moiety and a dibenzo[b,d]furan sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .
Properties
Molecular Formula |
C22H17N3O3S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)dibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C22H17N3O3S/c1-13-14(2)24-20-11-15(7-9-19(20)23-13)25-29(26,27)16-8-10-22-18(12-16)17-5-3-4-6-21(17)28-22/h3-12,25H,1-2H3 |
InChI Key |
VKCXFHWMBUFKHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NS(=O)(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54)C |
Origin of Product |
United States |
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